Methyl 2-(2-((3-bromobenzyl)oxy)-3-fluorophenyl)acetate
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Overview
Description
Methyl 2-(2-((3-bromobenzyl)oxy)-3-fluorophenyl)acetate is an organic compound with the molecular formula C16H15BrO3. It is a derivative of phenylacetic acid and contains both bromine and fluorine atoms, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-((3-bromobenzyl)oxy)-3-fluorophenyl)acetate typically involves the reaction of 3-bromobenzyl alcohol with 3-fluorophenylacetic acid in the presence of a suitable esterification agent, such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-((3-bromobenzyl)oxy)-3-fluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-(2-((3-bromobenzyl)oxy)-3-fluorophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(2-((3-bromobenzyl)oxy)-3-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-((3-chlorobenzyl)oxy)-3-fluorophenyl)acetate
- Methyl 2-(2-((3-iodobenzyl)oxy)-3-fluorophenyl)acetate
- Methyl 2-(2-((3-methylbenzyl)oxy)-3-fluorophenyl)acetate
Uniqueness
Methyl 2-(2-((3-bromobenzyl)oxy)-3-fluorophenyl)acetate is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14BrFO3 |
---|---|
Molecular Weight |
353.18 g/mol |
IUPAC Name |
methyl 2-[2-[(3-bromophenyl)methoxy]-3-fluorophenyl]acetate |
InChI |
InChI=1S/C16H14BrFO3/c1-20-15(19)9-12-5-3-7-14(18)16(12)21-10-11-4-2-6-13(17)8-11/h2-8H,9-10H2,1H3 |
InChI Key |
JQPVNTXREVOEPM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C(=CC=C1)F)OCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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